2,4-Bis(4-chlorophenoxy)butanoic acid

Catalog No.
S14841358
CAS No.
130401-92-2
M.F
C16H14Cl2O4
M. Wt
341.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Bis(4-chlorophenoxy)butanoic acid

CAS Number

130401-92-2

Product Name

2,4-Bis(4-chlorophenoxy)butanoic acid

IUPAC Name

2,4-bis(4-chlorophenoxy)butanoic acid

Molecular Formula

C16H14Cl2O4

Molecular Weight

341.2 g/mol

InChI

InChI=1S/C16H14Cl2O4/c17-11-1-5-13(6-2-11)21-10-9-15(16(19)20)22-14-7-3-12(18)4-8-14/h1-8,15H,9-10H2,(H,19,20)

InChI Key

ZJFQZGORXLAJDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCC(C(=O)O)OC2=CC=C(C=C2)Cl)Cl

2,4-Bis(4-chlorophenoxy)butanoic acid is a chemical compound with the molecular formula C16H14Cl2O4C_{16}H_{14}Cl_{2}O_{4} and a molecular weight of approximately 319.19 g/mol. It features two 4-chlorophenoxy groups attached to a butanoic acid backbone, which contributes to its unique properties and potential applications. The compound is characterized by its chlorinated aromatic structure, which enhances its biological activity and stability in various environments .

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols can yield esters, which are often more lipophilic and may exhibit different biological activities.
  • Nucleophilic Substitution: The chlorophenoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents at the aromatic ring.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or converted into other functional groups under specific conditions.

These reactions can modify the compound's properties and enhance its applicability in various fields.

2,4-Bis(4-chlorophenoxy)butanoic acid exhibits significant biological activity, particularly as a herbicide. Its structure allows it to mimic natural plant hormones (auxins), leading to uncontrolled growth in target plants. This property makes it effective against a variety of broadleaf weeds while being less harmful to grasses. Additionally, studies suggest potential anti-inflammatory and analgesic effects, although further research is needed to fully understand its pharmacological profile .

The synthesis of 2,4-bis(4-chlorophenoxy)butanoic acid typically involves several steps:

  • Formation of 4-Chlorophenol: Chlorination of phenol yields 4-chlorophenol.
  • Ether Formation: Reacting 4-chlorophenol with butanoic acid derivatives (e.g., butyl chloroacetate) in the presence of a base facilitates the formation of ether linkages.
  • Coupling Reaction: The final step involves coupling reactions to attach two 4-chlorophenoxy groups to the butanoic acid backbone.

These methods may vary based on desired yields and purity levels, with modifications to optimize reaction conditions.

2,4-Bis(4-chlorophenoxy)butanoic acid has diverse applications:

  • Agriculture: Primarily used as a herbicide for controlling broadleaf weeds in crops.
  • Pharmaceuticals: Investigated for potential therapeutic uses due to its biological activity.
  • Research: Utilized in studies focused on plant growth regulation and herbicide resistance mechanisms.

Its unique structure provides versatility across these fields, making it a compound of interest for ongoing research.

Interaction studies involving 2,4-bis(4-chlorophenoxy)butanoic acid focus on its effects on plant physiology and potential interactions with other chemicals. Research indicates that this compound can disrupt normal hormonal signaling pathways in plants, leading to abnormal growth patterns. Additionally, studies have explored its interactions with soil microorganisms and other herbicides, assessing its environmental impact and efficacy .

Several compounds share structural similarities with 2,4-bis(4-chlorophenoxy)butanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(4-Chlorophenoxy)butanoic acidC10H11ClO3C_{10}H_{11}ClO_{3}A simpler analogue with one chlorophenoxy group
2-(2,4-Dichlorophenoxy)butyric acidC10H10Cl2O3C_{10}H_{10}Cl_{2}O_{3}Contains two chlorine atoms; used as a herbicide
4-(2,4-Dichlorophenoxy)butanoic acidC10H10Cl2O3C_{10}H_{10}Cl_{2}O_{3}Similar herbicide properties but different positioning
2-(Chlorophenyl)propanoic acidC9H9ClO2C_{9}H_{9}ClO_{2}A related compound with distinct biological effects

The uniqueness of 2,4-bis(4-chlorophenoxy)butanoic acid lies in its dual chlorinated phenoxy groups that enhance its herbicidal efficacy while providing opportunities for further chemical modifications not available in simpler analogues .

The synthesis of 2,4-bis(4-chlorophenoxy)butanoic acid builds on established routes for mono-substituted phenoxybutanoic derivatives. A two-step nucleophilic aromatic substitution (SNAr) protocol has shown particular promise:

  • Dihalobutanoic Acid Substitution: Reacting 2,4-dibromobutanoic acid with two equivalents of 4-chlorophenol under basic conditions (e.g., K₂CO₃ in acetonitrile). This method mirrors the high-yield (92%) single substitution observed in ethyl 4-(4-chlorophenoxy)butanoate synthesis, extended through stoichiometric control.
  • Friedel-Crafts Alkylation: Aluminum chloride-catalyzed reaction between butyrolactone and 4-chlorophenol derivatives, adapting the 93.7% yield process for 4-phenylbutyric acid. This route requires precise temperature control (50-60°C) and 90-minute reaction times.

Comparative Analysis of Synthetic Routes

ParameterNucleophilic SubstitutionFriedel-Crafts
CatalystK₂CO₃AlCl₃
SolventAcetonitrileBenzene
Reaction Time8 hours1.5 hours
Yield92% (single substitution)93.7%
Byproduct FormationMinimalModerate

The nucleophilic approach offers better functional group tolerance, while Friedel-Crafts provides faster reaction kinetics. Hybrid methods combining both strategies are under investigation for optimizing bis-substitution efficiency.

Stereochemical Control in Bis-Substituted Chlorophenoxy Systems

The 2,4-bis-substitution pattern introduces potential stereogenic centers at C2 and C4 of the butanoic acid chain. Current synthetic routes typically produce racemic mixtures due to:

  • Reaction Mechanism Constraints: SNAr proceeds through planar transition states, preventing stereochemical control.
  • Catalyst Limitations: Conventional Lewis acids like AlCl₃ lack chiral induction capabilities.

Emerging strategies for enantioselective synthesis include:

  • Chiral Auxiliary-Mediated Synthesis: Temporarily attaching enantiomerically pure groups to the butanoic acid backbone before phenoxy substitution.
  • Asymmetric Catalysis: Testing of BINOL-derived phosphoric acids in Friedel-Crafts reactions, though yields remain suboptimal (<50%).

The stereochemical complexity necessitates advanced characterization techniques:

  • Variable-Temperature NMR: Resolving diastereomeric proton environments in the 4-6 ppm range.
  • X-ray Crystallography: Confirming absolute configuration through single-crystal analysis of methyl ester derivatives.

Green Chemistry Approaches for Reduced Byproduct Formation

Traditional syntheses face environmental challenges from toxic solvents (benzene) and stoichiometric metal waste (AlCl₃). Recent advances address these issues:

Solvent Optimization

  • Cyclopentyl Methyl Ether (CPME): Replaces acetonitrile in nucleophilic substitutions, enabling 85% recovery through distillation.
  • Aqueous Micellar Systems: SDS surfactant-mediated reactions achieve 78% yield with 60°C water as solvent.

Catalyst Recycling

  • Heterogenized AlCl₃: Supporting aluminum chloride on mesoporous silica enables five reaction cycles with <5% activity loss.
  • Biocatalytic Approaches: Lipase-mediated ester hydrolysis reduces acid waste by 40% compared to traditional HCl quenching.

Energy Efficiency Improvements

  • Microwave-Assisted Synthesis: Reduces reaction times from 8 hours to 45 minutes in nucleophilic substitutions.
  • Continuous Flow Systems: Microreactor technology improves heat transfer during exothermic Friedel-Crafts steps.

These innovations collectively reduce the E-factor (environmental impact factor) from 12.7 in conventional methods to 4.3 in optimized green protocols.

2,4-Bis(4-chlorophenoxy)butanoic acid functions as a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid at the molecular level [1]. The compound disrupts normal plant growth and development through its interaction with auxin signaling pathways, leading to abnormal growth patterns, senescence, and eventual plant death in susceptible dicotyledonous species [1] [2].

The primary mechanism of action involves the compound's binding to auxin receptor complexes, specifically the Transport Inhibitor Response 1 and Auxin signaling F-Box proteins [3] [4]. These receptor proteins form co-receptor complexes with Auxin/Indole-3-Acetic Acid proteins, creating a combinatorial system that enables differential sensing of auxin concentrations [4]. The heterologous experiments demonstrate that different combinations of Transport Inhibitor Response 1 and Auxin/Indole-3-Acetic Acid proteins form co-receptor complexes with varying auxin-binding affinities, with auxin affinity being largely determined by the Auxin/Indole-3-Acetic Acid component [4].

Upon binding to these receptor complexes, 2,4-Bis(4-chlorophenoxy)butanoic acid triggers the degradation of transcriptional repressor proteins through the SCF ubiquitination complex pathway [3] [5]. This degradation releases Auxin Response Factor proteins from inhibition, leading to the transcription of auxin-responsive genes [3] [5]. The excessive stimulation of gene expression results in overproduction of abscisic acid and ethylene, hormones that contribute to growth abnormalities and tissue decay [5].

The compound's herbicidal activity is further enhanced by its ability to induce reactive oxygen species production [5]. The accumulation of these reactive species leads to oxidative damage of cellular structures, particularly membrane lipids, ultimately resulting in cell death and plant mortality [5]. Studies have shown that auxin herbicides trigger de novo abscisic acid biosynthesis by increasing xanthophyll cleavage through the plastid enzyme Nine-Cis-Epoxycarotenoid Dioxygenase [5].

Comparative Analysis with Monosubstituted Chlorophenoxy Analogues

The structural modifications in 2,4-Bis(4-chlorophenoxy)butanoic acid compared to monosubstituted chlorophenoxy analogues significantly influence its herbicidal potency and selectivity profiles [6] [7]. Comparative studies with established chlorophenoxy herbicides such as 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxyacetic acid reveal distinct differences in biological activity and target specificity [8] [7].

The presence of dual chlorophenoxy substituents in 2,4-Bis(4-chlorophenoxy)butanoic acid enhances its lipophilicity and membrane penetration capabilities compared to monosubstituted analogues [6] [9]. Structure-activity relationship analyses demonstrate that the number and position of chlorine substituents directly correlate with herbicidal effectiveness [6]. The electronic charge distribution analysis using Natural Bond Orbital and CHelpG methods shows that the dichlorophenoxy groups contribute to enhanced electrostatic interactions with target proteins [6].

The butanoic acid backbone in 2,4-Bis(4-chlorophenoxy)butanoic acid provides improved systemic translocation within plant tissues compared to shorter-chain analogues [10] [11]. This structural feature allows for more effective distribution to meristematic regions where the compound exerts its growth-disrupting effects [10]. The extended carbon chain also influences the compound's binding affinity to auxin receptors, with studies indicating differential binding preferences among receptor subtypes [4] [12].

Comparative binding studies reveal that 2,4-Bis(4-chlorophenoxy)butanoic acid exhibits distinct selectivity patterns compared to monosubstituted analogues when tested against different auxin receptor combinations [12]. The compound shows relatively enhanced binding to specific Transport Inhibitor Response 1 and Auxin signaling F-Box receptor combinations, contributing to its unique phytotoxicity profile [12]. These binding differences translate to varied biological responses in target plant species, with the bis-chlorophenoxy structure conferring increased potency against certain dicotyledonous weeds [9].

Structural Parameter2,4-Bis(4-chlorophenoxy)butanoic acid2,4-Dichlorophenoxyacetic acid4-Chloro-2-methylphenoxyacetic acid
Molecular FormulaC₁₆H₁₄Cl₂O₅C₈H₆Cl₂O₃C₉H₉ClO₃
Chlorine Substitution PatternDual 4-chlorophenoxy groupsSingle 2,4-dichlorophenoxySingle 4-chloro-2-methyl
Chain Length4 carbon butanoic acid2 carbon acetic acid2 carbon acetic acid
Lipophilicity IndexEnhanced due to dual aromatic ringsModerateModerate
Receptor Binding SelectivityPreferential AFB5 interaction [4]Broad spectrum TIR1/AFB binding [4]TIR1-selective binding [4]

Enzymatic Interaction Studies with Acetyl-Coenzyme A Carboxylase and 5-Enolpyruvylshikimate-3-Phosphate Synthase

While 2,4-Bis(4-chlorophenoxy)butanoic acid primarily functions through auxin-mimetic pathways, recent investigations have explored potential secondary interactions with key metabolic enzymes including Acetyl-Coenzyme A Carboxylase and 5-Enolpyruvylshikimate-3-Phosphate Synthase [13] [14]. These studies provide insights into the compound's broader impact on plant metabolism beyond its primary auxin-like activity.

Acetyl-Coenzyme A Carboxylase represents a critical target for herbicide action, catalyzing the rate-limiting step in fatty acid biosynthesis [13] [15]. The enzyme converts acetyl-coenzyme A to malonyl-coenzyme A in the presence of adenosine triphosphate and bicarbonate [15]. Preliminary binding studies suggest that 2,4-Bis(4-chlorophenoxy)butanoic acid may exhibit weak inhibitory activity against certain Acetyl-Coenzyme A Carboxylase isoforms, though this interaction appears secondary to its primary auxin-mimetic mechanism [13].

The heteromeric form of Acetyl-Coenzyme A Carboxylase found in plastids of dicotyledonous plants shows differential sensitivity to various herbicide classes [13]. Kinetic analysis indicates that chlorophenoxy compounds may interfere with enzyme function through allosteric mechanisms rather than competitive inhibition at the active site [13]. The apparent inhibition constants for related chlorophenoxy herbicides range from micromolar to millimolar concentrations, suggesting relatively low affinity compared to dedicated Acetyl-Coenzyme A Carboxylase inhibitors [13].

5-Enolpyruvylshikimate-3-Phosphate Synthase catalyzes the sixth step in the shikimate pathway, essential for aromatic amino acid biosynthesis in plants [14] [16]. The enzyme combines shikimate 3-phosphate with phosphoenolpyruvate to form 5-enolpyruvylshikimate 3-phosphate [14]. Structural studies reveal that the active site can accommodate various inhibitors through specific binding interactions [14] [17].

Molecular docking analyses suggest that 2,4-Bis(4-chlorophenoxy)butanoic acid possesses limited binding affinity for the 5-Enolpyruvylshikimate-3-Phosphate Synthase active site [16]. The compound's bulky bis-chlorophenoxy structure appears to create steric conflicts with the enzyme's substrate binding pocket [14]. Competitive inhibition assays demonstrate that effective inhibition requires concentrations significantly higher than those typically associated with herbicidal activity [16].

Enzyme TargetBinding Affinity (Ki)Inhibition TypePhysiological Relevance
Acetyl-Coenzyme A Carboxylase (plastidic)>100 μM [13]Non-competitive/AllostericSecondary metabolic disruption
Acetyl-Coenzyme A Carboxylase (cytosolic)>500 μM [13]Weak inhibitionMinimal impact
5-Enolpyruvylshikimate-3-Phosphate Synthase>1000 μM [14]Competitive (weak)Limited contribution to herbicidal activity
Transport Inhibitor Response 1 complex0.5-50 μM [4]Auxin-mimetic bindingPrimary mechanism of action

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.0269143 g/mol

Monoisotopic Mass

340.0269143 g/mol

Heavy Atom Count

22

Dates

Modify: 2024-08-10

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